Cas no 104317-54-6 (3-Hydroxybenzene-1-carbothioamide)

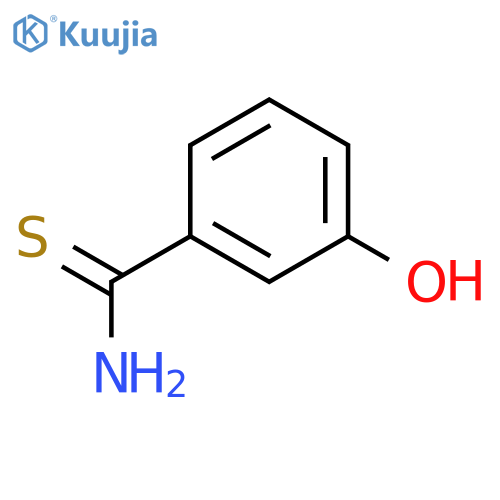

104317-54-6 structure

商品名:3-Hydroxybenzene-1-carbothioamide

3-Hydroxybenzene-1-carbothioamide 化学的及び物理的性質

名前と識別子

-

- Benzenecarbothioamide,3-hydroxy-

- 3-Hydroxythiobenzamide

- 3-hydroxybenzenecarbothioamide

- 3-hydroxybenzene-1-carbothioamide

- Benzenecarbothioamide,3-hydroxy

- SB76138

- J-001147

- SY167841

- SCHEMBL202857

- NSC-602738

- CS-0216177

- IDIHGRWUQGTNKS-UHFFFAOYSA-N

- 104317-54-6

- AS-44311

- 3-oxidanylbenzenecarbothioamide

- MFCD04973331

- AKOS009253001

- NSC602738

- EN300-35802

- A800953

- 3-Hydroxybenzothioamide

- 3 -Hydroxybenzenecarbothioamide

- 3-hydroxy-thiobenzamide

- FT-0642566

- DTXSID10374749

- DB-040530

- A10505

- 3-Hydroxybenzene-1-carbothioamide

-

- MDL: MFCD04973331

- インチ: InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)

- InChIKey: IDIHGRWUQGTNKS-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(C(N)=S)=C1

計算された属性

- せいみつぶんしりょう: 153.02500

- どういたいしつりょう: 153.025

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 78.3A^2

じっけんとくせい

- 密度みつど: 1.338

- ふってん: 336°C at 760 mmHg

- フラッシュポイント: 157°C

- 屈折率: 1.701

- PSA: 78.34000

- LogP: 1.72670

3-Hydroxybenzene-1-carbothioamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S26

- リスク用語:R20/21/22; R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:S26-36/37/39

3-Hydroxybenzene-1-carbothioamide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Hydroxybenzene-1-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35802-0.25g |

3-hydroxybenzene-1-carbothioamide |

104317-54-6 | 95% | 0.25g |

$88.0 | 2023-08-31 | |

| Chemenu | CM327735-1g |

3-hydroxybenzenecarbothioamide |

104317-54-6 | 95%+ | 1g |

$242 | 2022-06-14 | |

| abcr | AB153992-1 g |

3-Hydroxythiobenzamide; 98% |

104317-54-6 | 1g |

€86.40 | 2022-09-01 | ||

| TRC | H807790-1g |

3-Hydroxybenzene-1-carbothioamide |

104317-54-6 | 1g |

$ 260.00 | 2022-06-04 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52236-1g |

3-Hydroxythiobenzamide, 97% |

104317-54-6 | 97% | 1g |

¥3295.00 | 2023-02-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52236-5g |

3-Hydroxythiobenzamide, 97% |

104317-54-6 | 97% | 5g |

¥13239.00 | 2023-02-25 | |

| TRC | H807790-5g |

3-Hydroxybenzene-1-carbothioamide |

104317-54-6 | 5g |

$ 885.00 | 2022-06-04 | ||

| Enamine | EN300-35802-0.05g |

3-hydroxybenzene-1-carbothioamide |

104317-54-6 | 95% | 0.05g |

$42.0 | 2023-08-31 | |

| Enamine | EN300-35802-2.5g |

3-hydroxybenzene-1-carbothioamide |

104317-54-6 | 95% | 2.5g |

$382.0 | 2023-08-31 | |

| abcr | AB153992-2g |

3-Hydroxythiobenzamide, 98%; . |

104317-54-6 | 98% | 2g |

€101.40 | 2024-04-20 |

3-Hydroxybenzene-1-carbothioamide 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

104317-54-6 (3-Hydroxybenzene-1-carbothioamide) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104317-54-6)3-Hydroxybenzene-1-carbothioamide

清らかである:99%

はかる:5g

価格 ($):626.0